molecular formula C18H21NO2S B6540882 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1060213-67-3

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B6540882
CAS No.: 1060213-67-3
M. Wt: 315.4 g/mol
InChI Key: FMSIZYZNRSGJLU-UHFFFAOYSA-N
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Description

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentyl moiety, followed by the introduction of the thiophene ring through a cyclization reaction. The phenoxy group is then attached via a nucleophilic substitution reaction. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-phenoxyacetamide: Lacks the thiophene and cyclopentyl groups, making it less complex.

    N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide: Lacks the phenoxy group, which may reduce its bioactivity.

    2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}amine: The amine group may alter its reactivity and biological properties.

Uniqueness

2-phenoxy-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the phenoxy group, thiophene ring, and cyclopentyl moiety allows for diverse interactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-phenoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-17(13-21-15-7-2-1-3-8-15)19-14-18(10-4-5-11-18)16-9-6-12-22-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSIZYZNRSGJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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